molecular formula C25H28FN3OS B15100983 N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide

N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide

Cat. No.: B15100983
M. Wt: 437.6 g/mol
InChI Key: QOLCRCBTSQBICN-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates several pharmaceutically relevant motifs, including a 4-methylpiperazine group , a thiophene ring , and a benzamide moiety . Piperazine derivatives are extensively investigated for their interactions with the central nervous system; for instance, similar structural frameworks are found in compounds studied as potent and selective κ opioid receptor antagonists . The 4,5-dimethylthiophene core adds complexity and influences the compound's electronic properties and binding affinity, making it a valuable scaffold for developing novel bioactive molecules . This compound is intended for For Research Use Only and is not approved for diagnostic or therapeutic use. Researchers can employ it as a key intermediate in organic synthesis or as a pharmacological probe to study protein-ligand interactions, particularly targeting G-protein coupled receptors (GPCRs) and various kinases. Its mechanism of action is likely modulated through specific, yet-to-be-defined receptor binding, making it a subject for further investigation in biochemical assays and high-throughput screening programs.

Properties

Molecular Formula

C25H28FN3OS

Molecular Weight

437.6 g/mol

IUPAC Name

N-[3-[(4-fluorophenyl)-(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl]benzamide

InChI

InChI=1S/C25H28FN3OS/c1-17-18(2)31-25(27-24(30)20-7-5-4-6-8-20)22(17)23(19-9-11-21(26)12-10-19)29-15-13-28(3)14-16-29/h4-12,23H,13-16H2,1-3H3,(H,27,30)

InChI Key

QOLCRCBTSQBICN-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=C1C(C2=CC=C(C=C2)F)N3CCN(CC3)C)NC(=O)C4=CC=CC=C4)C

Origin of Product

United States

Preparation Methods

Core Thiophene Scaffold Construction

The 4,5-dimethylthiophene ring serves as the central scaffold. Retrosynthetic cleavage identifies two primary precursors:

  • 3-Amino-4,5-dimethylthiophene-2-carboxylic acid derivatives for benzamide functionalization
  • (4-Fluorophenyl)(4-methylpiperazin-1-yl)methanol for side-chain introduction

The methyl groups at positions 4 and 5 of the thiophene ring are introduced via Friedel-Crafts alkylation or directed ortho-metalation strategies.

Benzamide Group Installation

Benzamide formation typically employs:

  • Schotten-Baumann conditions (benzoyl chloride + amine in biphasic NaOH/CH₂Cl₂)
  • Carbodiimide-mediated coupling (EDC/HOBt with DMAP catalysis)

The choice depends on steric hindrance from the adjacent dimethylthiophene substituents.

Side-Chain Introduction

The (4-fluorophenyl)(4-methylpiperazin-1-yl)methyl group is appended via:

  • Mannich-type reactions using formaldehyde equivalents
  • Nucleophilic substitution of chloromethyl intermediates

Reductive amination between 4-fluorobenzaldehyde and 1-methylpiperazine (NaBH₃CN, MeOH) provides the secondary amine precursor.

Stepwise Synthesis Protocol

Thiophene Core Functionalization

Step 1: 4,5-Dimethylthiophene-2-amine Synthesis

Parameter Condition Yield
Starting material Thiophene
Methylation agent MeI, LDA, THF, -78°C → RT 68%
Workup Aqueous NH₄Cl, EtOAc extraction

Step 2: 3-Formylation
Vilsmeier-Haack reaction (POCl₃, DMF, 0°C → 60°C) introduces the aldehyde group at position 3 (82% yield).

Benzamide Formation

Step 3: Amide Coupling

Component Quantity Role
3-Amino derivative 1.0 eq Nucleophile
Benzoyl chloride 1.2 eq Acylating agent
Et₃N 3.0 eq Base
CH₂Cl₂ 0.1 M Solvent

Reaction at 0°C → RT for 12 hr provides 89% yield after silica gel chromatography (Hex/EtOAc 3:1).

Side-Chain Assembly

Step 4: Reductive Amination
4-Fluorobenzaldehyde (1.5 eq) and 1-methylpiperazine (1.0 eq) in MeOH with NaBH₃CN (2.0 eq) at 50°C for 6 hr yield the secondary amine (74%).

Step 5: Nucleophilic Addition
The amine reacts with the thiophene aldehyde via:

  • Grignard-type conditions (Mg, THF, 0°C)
  • Lewis acid catalysis (BF₃·OEt₂, CH₂Cl₂)

BF₃-mediated pathway achieves 81% conversion vs. 63% for Grignard.

Reaction Optimization Data

Solvent Effects on Amine-Aldehyde Coupling

Solvent Temp (°C) Time (hr) Conversion (%)
THF 25 24 45
DMF 80 6 88
MeCN 60 12 72

DMF enables higher conversions through enhanced nucleophilicity of the amine.

Catalyst Screening for Reductive Amination

Catalyst Equiv Temp (°C) Yield (%)
NaBH₃CN 1.5 50 74
NaBH(OAc)₃ 2.0 25 68
Pyridine-BH₃ 3.0 40 59

NaBH₃CN in MeOH emerges as optimal for chemoselectivity.

Purification and Characterization

Chromatographic Conditions

Final purification employs:

  • Normal phase silica (230–400 mesh) with gradient elution (Hex → EtOAc)
  • Reverse phase C18 (MeOH/H₂O + 0.1% TFA) for enantiomeric resolution

Spectroscopic Data

¹H NMR (400 MHz, CDCl₃):
δ 7.85 (d, J = 7.2 Hz, 2H, Ar-H), 7.52–7.48 (m, 3H, Ar-H), 6.98 (t, J = 8.4 Hz, 2H, F-Ar), 4.32 (s, 1H, CH), 3.21–2.98 (m, 8H, piperazine), 2.45 (s, 3H, N-CH₃), 2.31 (s, 3H, thiophene-CH₃), 2.27 (s, 3H, thiophene-CH₃).

HPLC Purity: 99.1% (C18, 75:25 MeOH/H₂O, 1.0 mL/min).

Scale-Up Considerations

Solvent Recycling

DMF recovery via vacuum distillation (80°C, 15 mbar) achieves 92% solvent reuse, critical for cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines and alcohols.

    Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed under mild to moderate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and various substituted derivatives.

Scientific Research Applications

N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific molecular pathways.

    Industry: The compound is used in the development of advanced materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in the modulation of signal transduction pathways and gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine-Containing Analogues

  • Imatinib (4-[(4-methylpiperazin-1-yl)methyl]-N-[4-methyl-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]benzamide) Structural Similarity: Shares the 4-methylpiperazine and benzamide motifs. Pharmacological Profile: Tyrosine kinase inhibitor (BCR-ABL), used in leukemia treatment. The 4-methylpiperazine group enhances solubility and target engagement . Key Difference: Imatinib’s pyrimidine-pyridine scaffold confers specificity for BCR-ABL, whereas the thiophene and fluorophenyl groups in the target compound may shift selectivity toward other kinases or GPCRs.

Thiophene and Fluorophenyl Derivatives

  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide
    • Structural Similarity : Contains a thiophene ring and fluorophenyl group but lacks the piperazine moiety.
    • Analytical Characterization : Single-crystal X-ray diffraction confirmed its planar thiophene core and dihedral angles between fluorophenyl and benzamide groups, suggesting structural rigidity .
    • Synthetic Pathway : Synthesized via condensation reactions, contrasting with the multi-step nucleophilic additions and cyclizations required for the target compound .

Dopamine Receptor Ligands

  • 5-(4-(2,4-Dichlorophenyl)piperazin-1-yl)-N-(4-(thiophen-3-yl)phenyl)pentanamide (7g)
    • Structural Similarity : Piperazine and thiophene groups align with the target compound.
    • Pharmacological Activity : Selective dopamine D3 receptor ligand (Ki = 12 nM for D3 vs. >1,000 nM for D2), highlighting the role of piperazine-thiophene hybrids in CNS targeting .
    • Comparison : The target compound’s 4-fluorophenyl and dimethylthiophene substituents may alter receptor selectivity or pharmacokinetics compared to 7g’s dichlorophenyl motif .

Data Tables

Table 1: Structural and Pharmacological Comparison

Compound Name Core Structure Key Functional Groups Target/Activity Reference
Target Compound Benzamide-thiophene-piperazine 4-Fluorophenyl, 4-methylpiperazine Hypothesized kinase/GPCR modulation N/A
Imatinib Benzamide-pyrimidine-pyridine 4-Methylpiperazine BCR-ABL kinase inhibitor
4-Fluoro-N-[3-(2-fluorophenyl)-...]benzamide Benzamide-dihydrothiophene 4-Fluorophenyl Structural rigidity (X-ray confirmed)
Compound 7g Piperazine-thiophene-pentanamide 2,4-Dichlorophenyl Dopamine D3 receptor ligand (Ki = 12 nM)

Research Findings and Implications

  • Synthetic Challenges : The thiophene ring’s dimethyl substitution may require regioselective Friedel-Crafts alkylation, as seen in ’s triazole-thione synthesis .
  • Receptor Selectivity: Structural analogs like 7g demonstrate that minor substitutions (e.g., dichlorophenyl vs. fluorophenyl) critically influence dopamine receptor affinity, implying the target compound’s selectivity could be tunable .

Biological Activity

N-{3-[(4-fluorophenyl)(4-methylpiperazin-1-yl)methyl]-4,5-dimethylthiophen-2-yl}benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic potential based on current research findings.

Chemical Structure

The compound features a complex structure that includes:

  • A fluorophenyl group, which is known for enhancing lipophilicity and biological activity.
  • A methylpiperazine moiety, often associated with improved binding affinity to biological targets.
  • A dimethylthiophen ring, contributing to its unique electronic properties.

Biological Activity

The biological activity of this compound has been investigated in various studies. Key findings include:

1. Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures exhibit significant inhibitory effects on monoamine oxidase (MAO) enzymes, particularly MAO-A and MAO-B. These enzymes are crucial in the metabolism of neurotransmitters and are implicated in various neuropsychiatric disorders.

CompoundMAO-A Inhibition (IC50)MAO-B Inhibition (IC50)
N-{3...0.241 ± 0.011 μMNot reported
Reference Inhibitor (Moclobemide)0.060 ± 0.002 μMNot reported

The above table summarizes the inhibitory activity of the compound compared to known inhibitors, showcasing its potential as a therapeutic agent for mood disorders and neurodegenerative diseases .

2. Antitumor Activity

Studies have revealed that similar benzamide derivatives exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest, making these compounds promising candidates for cancer therapy.

3. Antimicrobial Properties

Compounds containing thiophene rings have demonstrated antimicrobial activity against both bacterial and fungal strains. This suggests that N-{3... may also possess similar properties, warranting further exploration in the context of infectious diseases.

The proposed mechanisms by which N-{3... exerts its biological effects include:

  • Binding Affinity: The fluorophenyl and piperazine groups enhance binding to target proteins, influencing their activity.
  • Enzyme Inhibition: By inhibiting MAO enzymes, the compound may alter neurotransmitter levels, thereby affecting mood and behavior.

Case Studies

Several case studies highlight the therapeutic potential of structural analogs of N-{3...:

  • Case Study on MAO Inhibition:
    A study evaluated a series of piperazine derivatives for their MAO inhibitory activity. The findings indicated that modifications to the piperazine structure significantly affected potency, with some derivatives showing IC50 values as low as 0.060 μM against MAO-A .
  • Antitumor Efficacy:
    Another investigation focused on a related benzamide derivative's effect on human cancer cell lines. Results showed a dose-dependent increase in apoptosis markers, suggesting that structural elements similar to those in N-{3... could be responsible for its antitumor effects .

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